2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Mechanism of Action
Target of Action
The primary target of the compound 2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 plays a crucial role in the brain and mutations that increase its activity are associated with Parkinson’s disease .
Mode of Action
The compound this compound interacts with LRRK2 by binding to it with high affinity .
Biochemical Pathways
LRRK2 is involved in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics .
Pharmacokinetics
The compound was synthesized and labeled with fluorine-18 , suggesting that it may be used in positron emission tomography (PET) imaging . This implies that the compound has sufficient bioavailability to reach its target in the brain .
Result of Action
Given its target, it is likely that it affects cellular processes where LRRK2 is involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrimidine-based molecules, such as:
- 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
- 2-fluoro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
Uniqueness
The uniqueness of 2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the isopropoxy group may enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-13(2)28-20-12-19(23-14(3)24-20)25-15-8-10-16(11-9-15)26-21(27)17-6-4-5-7-18(17)22/h4-13H,1-3H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQFUXGYOVMDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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